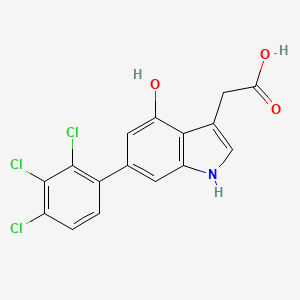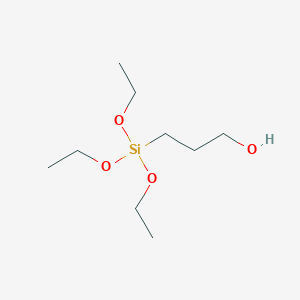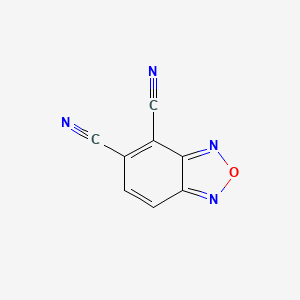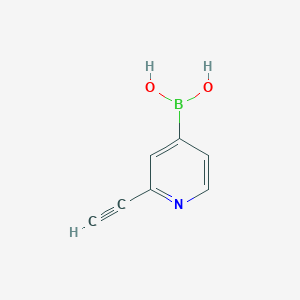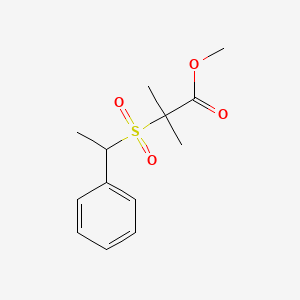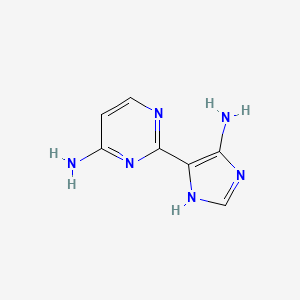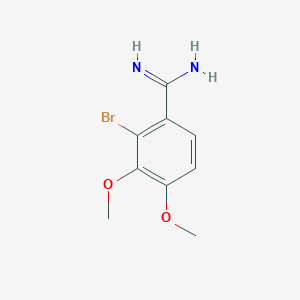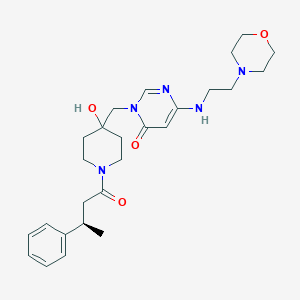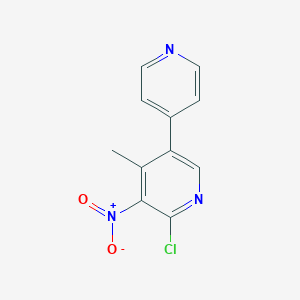
6-Chloro-4-methyl-5-nitro-3,4'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-4-methyl-5-nitro-3,4’-bipyridine is a heterocyclic compound that belongs to the bipyridine family Bipyridines are characterized by having two pyridine rings connected by a single bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-methyl-5-nitro-3,4’-bipyridine typically involves the following steps:
Chlorination: The chlorination of the pyridine ring can be carried out using chlorine gas or other chlorinating agents.
Coupling Reaction: The final step involves coupling the chlorinated and nitrated pyridine rings.
Industrial Production Methods
Industrial production of 6-Chloro-4-methyl-5-nitro-3,4’-bipyridine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-4-methyl-5-nitro-3,4’-bipyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products
The major products formed from these reactions include amino derivatives, substituted bipyridines, and various other functionalized bipyridine compounds.
Wissenschaftliche Forschungsanwendungen
6-Chloro-4-methyl-5-nitro-3,4’-bipyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of 6-Chloro-4-methyl-5-nitro-3,4’-bipyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming coordination complexes that can modulate the activity of enzymes and other proteins. The nitro group can also participate in redox reactions, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-6’-methyl-3-(4-(methylsulfonyl)phenyl)-2,3’-bipyridine: Known for its anti-inflammatory properties.
2,2’-Bipyridine: Widely used as a ligand in coordination chemistry.
4,4’-Bipyridine: Used in the synthesis of coordination polymers and metal-organic frameworks.
Uniqueness
6-Chloro-4-methyl-5-nitro-3,4’-bipyridine is unique due to the presence of both a nitro and a chloro group, which confer distinct chemical reactivity and potential biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H8ClN3O2 |
|---|---|
Molekulargewicht |
249.65 g/mol |
IUPAC-Name |
2-chloro-4-methyl-3-nitro-5-pyridin-4-ylpyridine |
InChI |
InChI=1S/C11H8ClN3O2/c1-7-9(8-2-4-13-5-3-8)6-14-11(12)10(7)15(16)17/h2-6H,1H3 |
InChI-Schlüssel |
SXGSVUUPKXGBSC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC=C1C2=CC=NC=C2)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


